molecular formula C4H10ClNO2S B1530524 (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 935455-27-9

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No. B1530524
M. Wt: 171.65 g/mol
InChI Key: MGZQMSFXPSKBDY-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride” is a chemical compound. It is also known as "Thiomorpholine 1,1-dioxide hydrochloride" .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, the synthesis of 1,2,4-thiadiazinane 1,1-dioxides has been achieved via a three-component SuFEx type reaction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, ninhydrin-based multicomponent reactions have been used to build versatile scaffolds .

Scientific Research Applications

Butadiene Sulphone Chemistry

3-Oxotetrahydrothiophen dioxide, prepared from 3-aminotetrahydrothiophen dioxide through oxidation with hydrogen peroxide and subsequent hydrolysis, shows potential for further chemical transformations. The study discusses its synthesis routes and reactions, highlighting its versatility in organic chemistry (Mason et al., 1967).

Fluorescence Probes Development

The synthesis of novel fluorescence probes for detecting reactive oxygen species indicates the application of related compounds in biological and chemical studies. This research showcases the utility of (R)-3-Aminotetrahydrothiophene 1,1-dioxide derivatives in creating tools for studying highly reactive oxygen species in various biological contexts (Setsukinai et al., 2003).

Catalysis and Organic Synthesis

Research on rhenium(VII) catalysis in Prins cyclization reactions demonstrates the role of related sulfur-containing compounds in facilitating organic synthesis processes. The findings contribute to the understanding of how such catalysts can be applied to generate complex organic molecules with high selectivity and efficiency (Tadpetch & Rychnovsky, 2008).

Analytical and Synthetic Chemistry

The synthesis of both enantiomers of cyclic methionine analogues, including (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids, underlines the compound's significance in producing optically active substances. This research highlights methods for achieving high optical purity and yield, crucial for pharmaceutical and chemical research applications (Oba et al., 2013).

Electrochemical CO2 Reduction

A study on molecular rhenium catalysts decorated with second-sphere hydrogen-bond donors for enhanced electrochemical CO2 reduction illustrates the application of sulfur-containing compounds in environmental chemistry. This work contributes to the development of efficient catalysts for CO2 conversion processes, showcasing the potential for sustainable chemical practices (Talukdar et al., 2020).

properties

IUPAC Name

(3R)-1,1-dioxothiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZQMSFXPSKBDY-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)C[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 2
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 3
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 4
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 6
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.